[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate
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Overview
Description
[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate is not fully understood. However, it is believed to interact with biological molecules such as proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate in lab experiments is its ability to interact with biological systems, making it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the study of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate. For example, further research could be done to elucidate its mechanism of action and to identify additional biological targets. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Finally, research could be done to optimize its synthesis and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate involves the reaction of benzyl bromide with 2-hydroxybenzophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to nitration and esterification to form the final compound.
Scientific Research Applications
The potential applications of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
properties
Molecular Formula |
C29H19NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[2-benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate |
InChI |
InChI=1S/C29H19NO6/c31-28(20-11-13-22(14-12-20)30(33)34)27-24-18-23(35-29(32)21-9-5-2-6-10-21)15-16-25(24)36-26(27)17-19-7-3-1-4-8-19/h1-16,18H,17H2 |
InChI Key |
LOZJDOIRWXJWLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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